Aqueous Solubility: Hydrochloride Salt Enables Parenteral Formulation vs. Practically Insoluble Free Base
The free base altretamine (hexamethylmelamine) has aqueous solubility of approximately 91 mg/L at 25 °C, a value that has prevented parenteral administration to humans and confined clinical use exclusively to the oral route . In response, the water-soluble monohydrochloride salt was specifically prepared and characterized for parenteral suitability [1]. While the hydrochloride salt does not have a published absolute solubility value in mg/mL, its designation as 'water-soluble' contrasts with the 'practically insoluble' classification of the free base and directly enables intravenous formulation development, a capability the free base cannot support without complex solubilization techniques such as gentisic acid complexation (5- to 90-fold solubility enhancement) or lipid emulsion vehicles (Intralipid 20%, up to 5 mg/mL) [1][2][3].
| Evidence Dimension | Aqueous solubility (parenteral suitability) |
|---|---|
| Target Compound Data | Hexamethylmelamine hydrochloride: water-soluble monohydrochloride; suitable for parenteral formulation |
| Comparator Or Baseline | Altretamine (free base): ~91 mg/L (0.091 mg/mL) at 25 °C; practically insoluble |
| Quantified Difference | Free base requires 5- to 90-fold solubility enhancement via gentisic acid complexation or lipid emulsion (max 5 mg/mL in Intralipid 20%) for parenteral use; hydrochloride salt achieves water solubility without complexation |
| Conditions | Aqueous solubility at physiological pH; formulation context |
Why This Matters
For procurement decisions in parenteral formulation research, the hydrochloride salt eliminates the need for complex, multi-component solubilization strategies required by the free base, directly reducing formulation complexity and enabling systematic intravenous pharmacokinetic studies.
- [1] van de Vaart-van Zutphen HP, Smulders CF, Renema J, Hulshoff A. Hexamethylmelamine and hexamethylmelamine hydrochloride. Pharm Weekbl Sci. 1982 Apr 23;4(2):25-31. doi:10.1007/BF01963657. PMID: 6808457. View Source
- [2] Kreilgård B, Higuchi T, Repta AJ. Complexation in formulation of parenteral solutions: solubilization of the cytotoxic agent hexamethylmelamine by complexation with gentisic acid species. J Pharm Sci. 1975 Nov;64(11):1850-5. doi:10.1002/jps.2600641122. PMID: 483. View Source
- [3] Ames MM, Kovach JS. Parenteral formulation of hexamethylmelamine potentially suitable for use in man. Cancer Treat Rep. 1982 Jul;66(7):1579-81. PMID: 6807543. View Source
